N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
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Overview
Description
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H21N3O3S and its molecular weight is 359.44. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds related to N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide have been synthesized and evaluated for their antimicrobial properties. For example, Patel et al. (2011) synthesized various amide derivatives using 2-hydroxyethyl piperazine and 2,3-dichloropiperazine, which were screened for in vitro antimicrobial activity against bacteria and fungi, demonstrating variable and modest activity (Patel, Agravat, & Shaikh, 2011).
Diuretic Activity
Compounds structurally similar to this compound have been explored for their diuretic properties. Yar and Ansari (2009) synthesized N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides and found that one compound in particular showed promising diuretic activity in vivo (Yar & Ansari, 2009).
Nootropic Agents
Research into related compounds has also investigated potential nootropic effects. Valenta et al. (1994) synthesized various 1,4-disubstituted 2-oxopyrrolidines and related compounds, which were tested for nootropic activity (Valenta, Urban, Taimr, & Polívka, 1994).
Electrophilic Substitution Reactions
Aleksandrov and El’chaninov (2017) conducted a study involving the synthesis of N-(1-Naphthyl)furan-2-carboxamide, which underwent electrophilic substitution reactions, a process that could be relevant to similar compounds (Aleksandrov & El’chaninov, 2017).
Synthesis of Analogues
Spoorthy et al. (2021) synthesized a series of ethyl benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, demonstrating the synthesis and characterization of analogues, which can provide insights into the synthesis pathways of similar compounds (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Mechanism of Action
Target of Action
The primary target of this compound is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . They have also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .
Mode of Action
The compound interacts with its target, the 5-HT1A serotonin receptors, through binding affinity . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites . Docking studies have shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .
Biochemical Pathways
The compound’s interaction with the 5-HT1A serotonin receptors affects the serotoninergic system . This system is involved in numerous biochemical pathways that regulate various physiological functions.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the 5-HT1A serotonin receptors. By binding to these receptors, the compound can influence the serotoninergic system and potentially modulate various physiological functions and behaviors . .
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-3-20-8-9-21(17(23)16(20)22)18(24)19-12(2)10-13-11-25-15-7-5-4-6-14(13)15/h4-7,11-12H,3,8-10H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJWCBZUVWEOON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C)CC2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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